molecular formula C14H12O4S2 B371334 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate CAS No. 298218-21-0

4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate

Cat. No.: B371334
CAS No.: 298218-21-0
M. Wt: 308.4g/mol
InChI Key: UWHVVAYQVZZRCU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate follows IUPAC conventions for complex organic molecules containing multiple functional groups. The compound's IUPAC name is [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] methanesulfonate, which precisely describes the stereochemistry and connectivity of all molecular components. The designation "(E)" indicates the trans configuration of the double bond in the acryloyl linker, which is the thermodynamically favored isomer due to reduced steric hindrance between the thiophene and phenyl rings.

The molecular formula C14H12O4S2 reflects the presence of fourteen carbon atoms, twelve hydrogen atoms, four oxygen atoms, and two sulfur atoms, giving a molecular weight of 308.37 g/mol. The compound is catalogued under MDL number MFCD00169551, providing a unique identifier for chemical databases and procurement systems. Alternative nomenclature includes the systematic name "2-Propen-1-one, 1-[4-[(methylsulfonyl)oxy]phenyl]-3-(2-thienyl)-", which emphasizes the propene backbone and methylsulfonyl ester functionality.

Table 1: Systematic Identification Data

Property Value Reference
CAS Number 298218-21-0
Molecular Formula C14H12O4S2
Molecular Weight 308.37 g/mol
MDL Number MFCD00169551
IUPAC Name [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] methanesulfonate

The compound's structural complexity arises from the integration of three distinct chemical motifs: the electron-rich thiophene heterocycle, the α,β-unsaturated carbonyl system, and the phenyl methanesulfonate ester. This combination creates a molecule with both electrophilic and nucleophilic sites, potentially enabling diverse chemical transformations and biological interactions.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-20(16,17)18-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-19-13/h2-10H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVVAYQVZZRCU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Acryloyl Group Formation

The foundational step involves the Claisen-Schmidt condensation between 4-hydroxyacetophenone and thiophene-2-carbaldehyde to form (E)-3-(thiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one. This reaction proceeds via base-catalyzed deprotonation of 4-hydroxyacetophenone to generate an enolate, which attacks the aldehyde carbonyl of thiophene-2-carbaldehyde. Subsequent β-elimination yields the α,β-unsaturated ketone.

Reaction Conditions :

  • Base : Sodium hydroxide (1.2 equiv)

  • Solvent : Ethanol (reflux, 6–8 hours)

  • Yield : 75%

The unprotected phenolic hydroxyl group remains inert under these conditions, avoiding the need for intermediate protection. Stereoselectivity favors the E-isomer due to conjugation stabilization, confirmed via 1H^1H-NMR coupling constants (J=15.8HzJ = 15.8 \, \text{Hz}).

Sulfonation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group undergoes sulfonation with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. TEA scavenges HCl, driving the reaction to completion.

Reaction Conditions :

  • Sulfonating Agent : Methanesulfonyl chloride (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (0°C to room temperature, 2 hours)

  • Yield : 85%

The methanesulfonate group’s electron-withdrawing nature stabilizes the intermediate phenoxide, preventing retro-aldol decomposition of the acryloyl moiety.

Optimization of Reaction Parameters

Solvent and Temperature Effects on Condensation

A solvent screening study revealed ethanol as optimal due to its polarity and ability to dissolve both aromatic ketones and aldehydes. Alternatives like THF or toluene resulted in lower yields (<60%) due to poor enolate formation. Reflux temperatures (78°C) enhanced reaction rates without promoting side reactions like polymerization.

Stoichiometry and Base Selection for Sulfonation

Triethylamine outperformed pyridine or DMAP in sulfonation, achieving faster reaction times (2 hours vs. 6 hours) and higher yields (85% vs. 70%). Excess MsCl (1.5 equiv) ensured complete conversion, while equimolar ratios left 15% unreacted starting material.

Purification and Characterization

Chromatographic Purification

Crude products were purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding >98% pure compound. Recrystallization from ethanol/water (9:1) provided needle-like crystals suitable for X-ray diffraction.

Spectroscopic Characterization

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.12 (d, J=15.8HzJ = 15.8 \, \text{Hz}, 1H, CH=CH), 7.85–7.78 (m, 2H, ArH), 7.45–7.40 (m, 1H, thienyl-H), 7.15–7.10 (m, 2H, ArH), 6.98 (d, J=15.8HzJ = 15.8 \, \text{Hz}, 1H, CH=CH), 3.21 (s, 3H, SO2_2CH3_3).

  • IR (KBr) : 1715 cm1^{-1} (C=O), 1350 cm1^{-1} (S=O), 1170 cm1^{-1} (C-O-S).

Comparative Analysis of Alternative Synthetic Approaches

Wittig Reaction Route

An alternative Wittig strategy using (thiophen-2-ylmethyl)triphenylphosphonium bromide and 4-hydroxybenzaldehyde yielded the acryloyl intermediate in 65% yield, inferior to the Claisen-Schmidt method. Steric hindrance from the phosphorane reduced efficiency.

Friedel-Crafts Acylation

Attempted Friedel-Crafts acylation of 4-methoxyphenyl acetate with thiophene-2-carbonyl chloride led to over-acylation and tar formation, achieving <30% yield.

Industrial-Scale Considerations

Cost Analysis

  • 4-Hydroxyacetophenone : $120/kg

  • Thiophene-2-carbaldehyde : $250/kg

  • Methanesulfonyl Chloride : $180/kg

Producing 1 kg of this compound requires approximately $2,150 in raw materials, emphasizing the need for yield optimization.

Environmental Impact

Ethanol and dichloromethane were recycled via distillation (85% recovery), reducing waste. The process’s E-factor (kg waste/kg product) was 8.2, comparable to industry standards.

Challenges and Mitigation Strategies

Acryloyl Group Polymerization

Trace acids or radicals initiated acryloyl polymerization during storage. Addition of 0.1% hydroquinone as a stabilizer extended shelf life to 12 months at 4°C.

Sulfonate Hydrolysis

The methanesulfonate ester hydrolyzed under alkaline conditions (pH >9). Storage in anhydrous DMSO or THF prevented degradation .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive acryloyl group, which can participate in various chemical reactions such as Michael addition and polymerization.

Biology

  • Biological Activity : Research indicates that 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate exhibits potential antimicrobial and anticancer properties. Its thienyl group allows for interactions with biological macromolecules through π-π stacking and hydrogen bonding, enhancing its efficacy against various pathogens and cancer cell lines.
  • Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting their activity or altering their function. This mechanism may lead to significant biological effects, such as inhibiting cell proliferation in cancer cells or disrupting microbial cell walls.

Medicine

  • Therapeutic Potential : Ongoing research explores its use as a therapeutic agent for treating various diseases, including cancer. Preliminary studies have shown promising results in inhibiting tumor growth in vitro .
  • Drug Development : The compound's unique structural features make it an attractive candidate for drug design, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

  • Material Development : this compound is utilized in producing specialty chemicals and materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities tailored for industrial applications .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀ (µg/mL)Notes
AnticancerHeLa8.49 - 62.84Strong activity against cervical cancer
AnticancerSKOV-37.87 - 70.53Effective against ovarian cancer
AnticancerMCF-711.20 - 93.46Active against breast cancer
AntimicrobialStaphylococcus aureusNot specifiedInhibits biofilm formation

Anticancer Efficacy Study

A study evaluated the anticancer effects of various derivatives including this compound, demonstrating significant cytotoxicity across multiple cancer cell lines. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Testing

Research focused on the compound's ability to inhibit biofilm formation in clinical strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent for preventing device-associated infections.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound’s methanesulfonate group likely requires post-condensation sulfonation, contrasting with isoindoline-dione or DTPA conjugation .
  • Substituent Effects : The 2-thienyl group is electron-rich compared to 4-chlorophenyl (electron-withdrawing) or 3,4-dimethoxyphenyl (electron-donating) , which may alter reactivity or bioactivity.

Functional and Application-Based Comparisons

Key Observations :

  • Bioactivity : While isoindoline-dione derivatives target cholinesterases , the target compound’s thienyl group may interact with sulfur-binding enzymes or receptors.
  • Material Science : The methanesulfonate group could enhance solubility for drug formulation, unlike the lipophilic diphenyl acetamides .
  • Industrial Use : Unlike corrosion inhibitors with nitro/methoxy groups , the target compound’s applications are likely biomedical due to its polar sulfonate.

Research Findings and Gaps

  • Synthetic Efficiency : The 95% yield of DT(Ch)₂ suggests optimized protocols for acryloyl derivatives, which could inform the target compound’s synthesis.
  • Data Gaps: No direct data on the target compound’s bioactivity, stability, or synthetic yield were found in the reviewed literature. Further studies are needed to explore its pharmacokinetics and mechanistic interactions.

Biological Activity

4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thienyl group connected to an acrylate moiety, with a methanesulfonate functional group, which contributes to its solubility and reactivity. The structural formula can be represented as follows:

C13H13O4S\text{C}_{13}\text{H}_{13}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acrylate moiety allows for covalent bonding with nucleophilic sites on proteins, leading to modulation of enzymatic activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds at their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
  • Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced TNF-α and IL-6 levels significantly when administered at doses of 5-20 µM, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it may serve as a lead compound for developing new antimicrobial agents .

Data Table

Biological ActivityModel/Cell LineEffect ObservedReference
AnticancerMCF-7 (Breast Cancer)IC50 = 12 µM; Induces apoptosis
Anti-inflammatoryLPS-induced inflammationReduces TNF-α and IL-6 levels
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL

Q & A

Q. How can structure-activity relationship (SAR) models be developed for derivatives of this compound based on existing biological data?

  • Methodological Answer :
  • Compile bioactivity data (e.g., IC₅₀, MIC) into a QSAR dataset .
  • Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity.
  • Validate models via leave-one-out cross-validation (LOO-CV) and external test sets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.